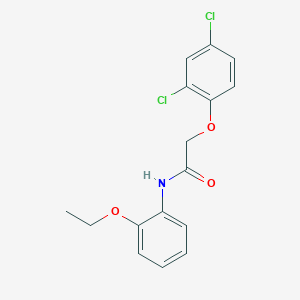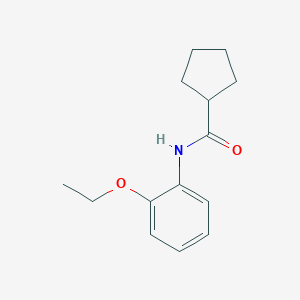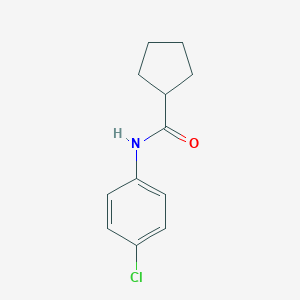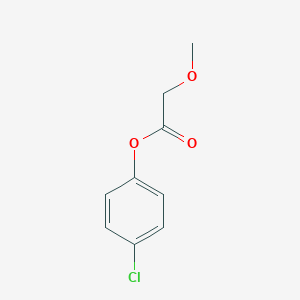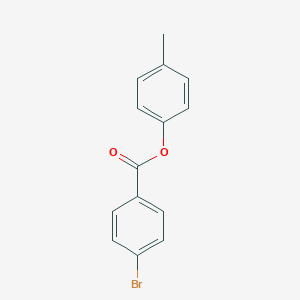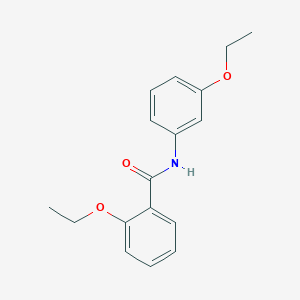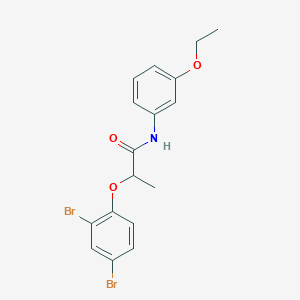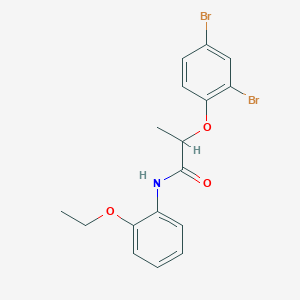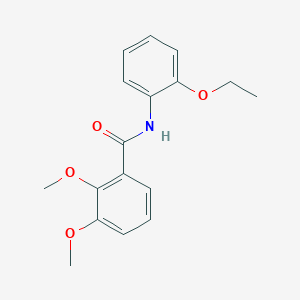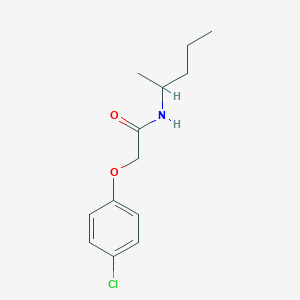
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1979 and is currently available in various forms, including tablets and capsules. The drug is known for its long-lasting effects and is often used to treat chronic pain conditions, such as arthritis.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are a group of inflammatory mediators that are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the process of inflammation and pain. It has also been found to inhibit the activity of platelets, which are involved in the process of blood clotting. Additionally, 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has a long half-life, which allows for sustained drug exposure in animal models. Additionally, it has been extensively studied for its anti-inflammatory and analgesic effects, making it a well-established model for pain and inflammation research. However, one limitation is that it may have off-target effects, which could complicate data interpretation. Additionally, the drug may have dose-dependent effects, which could affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. One area of interest is the development of more selective COX inhibitors, which may have fewer side effects. Additionally, there is interest in studying the effects of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide on other inflammatory mediators, such as cytokines and chemokines. Another area of interest is the development of new drug delivery systems, which may improve the efficacy and safety of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. Finally, there is interest in studying the effects of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide on other physiological systems, such as the nervous system and the cardiovascular system.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide involves the reaction of 4-chlorophenol with 1-methylbutylamine to form 2-(4-chlorophenoxy)-N-(1-methylbutyl)amine, which is then acetylated with acetic anhydride to form 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide. The synthesis process involves several steps and requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. 2-(4-chlorophenoxy)-N-(1-methylbutyl)acetamide has been found to be effective in reducing pain and inflammation in various animal models and human clinical trials.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-4-10(2)15-13(16)9-17-12-7-5-11(14)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
DOHHEQBBFICVJJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCC(C)NC(=O)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




